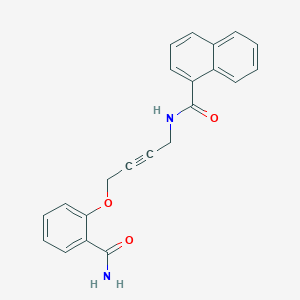

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[4-(2-carbamoylphenoxy)but-2-ynyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c23-21(25)19-11-3-4-13-20(19)27-15-6-5-14-24-22(26)18-12-7-9-16-8-1-2-10-17(16)18/h1-4,7-13H,14-15H2,(H2,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFVVZUEPBHKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC#CCOC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of an appropriate alkyne with a halogenated precursor under basic conditions.

Coupling with 2-carbamoylphenol: The intermediate is then reacted with 2-carbamoylphenol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired phenoxy linkage.

Introduction of the naphthamide group: The final step involves the reaction of the phenoxy intermediate with a naphthamide derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy or naphthamide derivatives.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The benzyloxy group in 4e increases lipophilicity (logP ~3.5 estimated) compared to the target compound’s carbamoylphenoxy (logP ~2.8), affecting membrane permeability .

- Thermal Stability : 4e exhibits a melting point of 195–197°C, suggesting strong crystalline packing due to its planar benzyloxy and naphthamide groups. The target compound’s melting point is unreported but may be lower due to the flexible but-2-yn-1-yl spacer .

Structure-Activity Relationship (SAR) Insights

- Spacer Rigidity : The but-2-yn-1-yl group in the target compound and 7b-C9/10-C10 provides conformational restraint, likely optimizing pharmacophore positioning for enzyme binding .

- Substituent Effects :

- Charged groups (e.g., quaternary ammonium in 7b-C9 ) enhance solubility but limit CNS penetration.

- Heterocycles (e.g., thiazole in Compound 4 ) improve metabolic stability but may reduce synthetic accessibility .

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide, a compound with the CAS number 1421501-15-6, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, highlighting its significance in medicinal chemistry.

The synthesis of this compound typically involves several key steps:

- Formation of the but-2-yn-1-yl Intermediate : This is achieved by reacting an appropriate alkyne with a halogenated precursor under basic conditions.

- Coupling with 2-Carbamoylphenol : The intermediate is then coupled with 2-carbamoylphenol using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Introduction of the Naphthamide Group : Finally, the phenoxy intermediate reacts with a naphthamide derivative to yield the target compound.

Biological Mechanisms

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

- Cell Signaling Modulation : By binding to receptors or enzymes, it can influence downstream signaling pathways that are critical in cancer progression and other diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity : Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Another investigation highlighted its ability to downregulate pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Mechanistic Studies : Detailed mechanistic studies revealed that the compound interacts with specific protein targets, modulating their activity and affecting cellular processes such as proliferation and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-(4-(2-carbamoylphenoxy)but-2-ynyl)-2-chlorobenzamide | Structure | Moderate anti-cancer activity |

| N-(4-(2-carbamoylphenoxy)but-2-ynyl)-3-chlorobenzamide | Structure | Lower anti-inflammatory effects |

| N-(4-(2-carbamoylphenoxy)but-2-ynyl)-5-chlorothiophene-2-carboxamide | Structure | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-naphthamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of a propargyl ether intermediate. For example, coupling 1-naphthoic acid derivatives with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) generates the alkyne backbone . Subsequent functionalization with 2-carbamoylphenoxy groups requires careful selection of coupling agents (e.g., EDC/HOBt) and inert atmospheres to minimize side reactions. Microwave-assisted synthesis has been shown to enhance reaction efficiency in structurally similar pyrazole derivatives . Purification via flash chromatography or preparative HPLC ensures high purity (>95%), while spectroscopic validation (¹H/¹³C NMR, HRMS) confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity of the carbamoylphenoxy and naphthamide moieties. High-resolution mass spectrometry (HRMS) provides accurate molecular weight validation . X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities, particularly for the alkyne linker and carbamoyl group orientation . Purity assessment via HPLC with UV detection at 254 nm is recommended, as it reliably detects trace impurities in similar amide derivatives .

Q. How can researchers confirm the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and photolytic conditions (following ICH guidelines). For instance, exposure to 0.1M HCl/NaOH at 40°C for 48 hours, followed by HPLC analysis, identifies degradation products. Lyophilization and storage in amber vials under argon at -20°C are advised to prevent hydrolysis and photodegradation of the alkyne and carbamoyl groups .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies (e.g., varying IC₅₀ values in enzyme assays) be systematically addressed?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, co-solvents). Standardize protocols using validated enzyme sources (e.g., recombinant human acetylcholinesterase) and control for solvent effects (e.g., DMSO concentrations ≤0.1%). Comparative studies with structural analogs (e.g., trifluoromethyl-substituted benzamides) can isolate the impact of substituents on activity . Surface plasmon resonance (SPR) assays quantify binding kinetics to distinguish true potency variations from experimental artifacts .

Q. What computational strategies predict the compound’s interaction with biological targets, such as receptors or enzymes?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) models interactions between the naphthamide core and target binding pockets. For example, the carbamoylphenoxy group may hydrogen-bond with catalytic residues in cholinesterases . Molecular dynamics simulations (100 ns trajectories in explicit solvent) assess binding stability, while QSAR models correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity .

Q. What strategies enhance the compound’s aqueous solubility without compromising its bioactivity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyls or tertiary amines) at non-critical positions, such as the but-2-yn-1-yl linker, to improve solubility. Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomal encapsulation) can also enhance bioavailability. Parallel synthesis of analogs with solubilizing motifs (e.g., sulfonamides) followed by SAR analysis identifies optimal modifications .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.